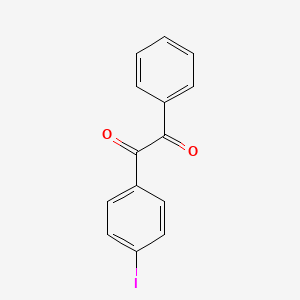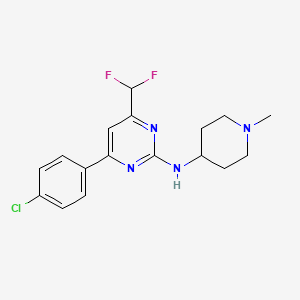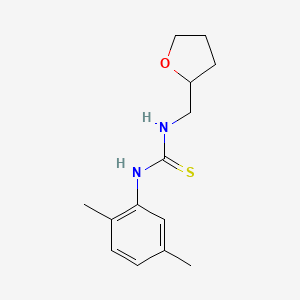
1-(4-Iodophenyl)-2-phenylethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)-2-phenylethane-1,2-dione is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phenylethane-1,2-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione typically involves the iodination of a suitable precursor. One common method involves the reaction of 4-iodoacetophenone with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Iodophenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)-2-phenylethane-1,2-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with anticancer, antibacterial, and antiviral properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the phenylethane-1,2-dione structure can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodoacetophenone: A related compound with similar iodine substitution but different structural features.
Isoindoline-1,3-dione Derivatives: Compounds with similar dione structures but different substituents, often used in medicinal chemistry.
Benzothiazolyl Derivatives: Compounds with benzothiazole rings and iodine substitution, used in various chemical applications
Uniqueness
1-(4-Iodophenyl)-2-phenylethane-1,2-dione is unique due to its specific combination of iodine substitution and phenylethane-1,2-dione structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C14H9IO2 |
|---|---|
Peso molecular |
336.12 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C14H9IO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
JDHMOVJOTOZHAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-indol-3-yl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine](/img/structure/B10866375.png)
![7-[4-[(2-Bromobenzoyl)carbamothioyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B10866378.png)
![4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid](/img/structure/B10866381.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-(piperidin-1-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866385.png)
![methyl [(4Z)-4-(1-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866388.png)

![2-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10866392.png)
![7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10866394.png)
![2-(2,6-dimethylphenoxy)-N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}acetamide](/img/structure/B10866395.png)
![14-(2-Furyl)-2-methyl-14H-benzo[5,6]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10866402.png)
![Ethyl 2-{[({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B10866404.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10866426.png)

![N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866453.png)
